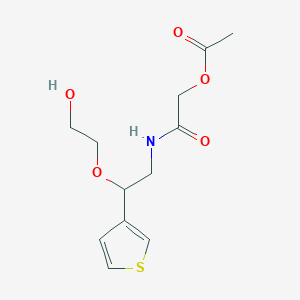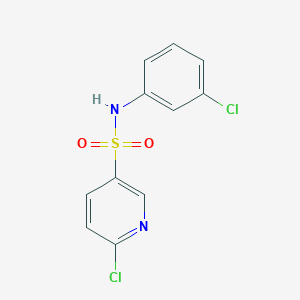![molecular formula C12H14F3NO2 B2503470 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 2175884-48-5](/img/structure/B2503470.png)
2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic betaines involving pyridine structures has been demonstrated through the reaction of alkyl 2H-azirine-2-carboxylates with 2-methoxy-2-oxo-1-(pyridin-1-ium-1-yl)ethan-1-ides, which are generated from corresponding pyridinium salts. These betaines are reported to exist as NH-tautomers in both solution and solid state, forming dimers through hydrogen bonds . Although the specific compound "2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine" is not directly synthesized in the papers provided, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and conformation of pyridine derivatives have been extensively studied using X-ray crystallography and quantum chemical methods. For instance, the crystal structure of a pyridine derivative was determined, showing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bonds . Similarly, the molecular geometry and vibrational frequencies of another pyridine derivative were calculated using Hartree-Fock and density functional methods . These studies provide insights into the molecular structure that could be relevant for "this compound".
Chemical Reactions Analysis
The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions has been observed in pyridine derivatives. Trifluorosilanes were found to form pentacoordinate and hexacoordinate complexes with pyridine and 4-methoxypyridine, indicating the potential for diverse chemical reactivity involving pyridine structures . This suggests that "this compound" may also engage in such interactions, given the presence of a pyridine moiety in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized by various spectroscopic techniques. For example, the optical properties of some pyridine derivatives were investigated using UV-vis absorption and fluorescence spectroscopy, and the effects of substituents on the emission spectra were interpreted . Additionally, the nonlinear optical properties of a pyridine derivative were calculated, including polarizability and hyperpolarizability, which are important parameters for materials science applications . These studies provide a foundation for understanding the properties of "this compound".
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives, including compounds with structures related to "2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine," have been extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates the adsorption and formation of highly stable chelating complexes with surface metallic atoms. This makes them valuable in protecting metals from corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).
Bioactivity and Therapeutic Potency
Compounds containing the 1,3,4-oxadiazole ring, which share a structural similarity to "this compound," demonstrate a broad spectrum of bioactivities. These activities include anticancer, antifungal, antibacterial, and antiviral effects, among others. The structural feature of these compounds facilitates effective binding with different enzymes and receptors, making them attractive for the development of new medicinal agents (Verma et al., 2019).
Synthesis of Biologically Active Compounds
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which can be related to the structural framework of "this compound," highlights the use of hybrid catalysts in creating biologically active molecules. These molecules have found applications in medicinal and pharmaceutical industries, showcasing the compound's versatility and applicability in developing lead molecules for therapeutic uses (Parmar, Vala, & Patel, 2023).
Advanced Oxidation Processes
The use of persulfate-based advanced oxidation processes (AOPs) for water treatment signifies the relevance of compounds like "this compound" in environmental applications. These processes are gaining attention as alternatives to traditional hydrogen peroxide-based AOPs, with the potential for degrading a wide range of organic pollutants. The unique properties of such compounds can contribute to developing more efficient and sustainable water treatment technologies (Lee, von Gunten, & Kim, 2020).
作用機序
Safety and Hazards
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . This suggests that the research and development of TFMP derivatives will continue to be a significant area of focus in the future.
特性
IUPAC Name |
2-(oxan-4-ylmethoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(16-7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHNBXCQQUWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)
![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)



![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)



![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)